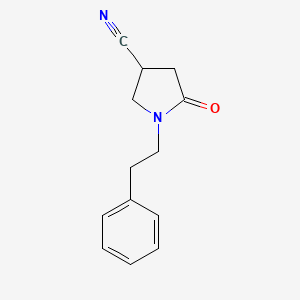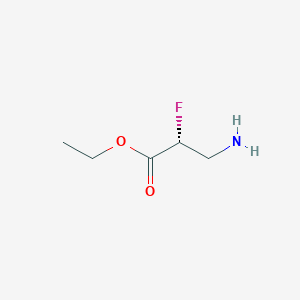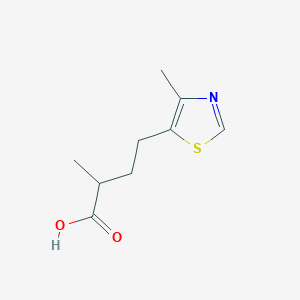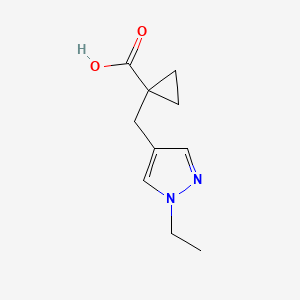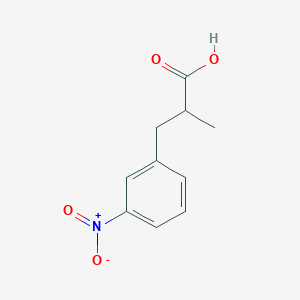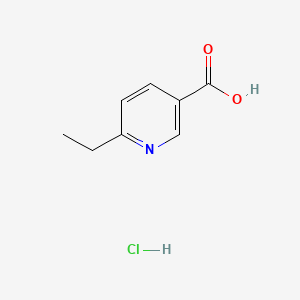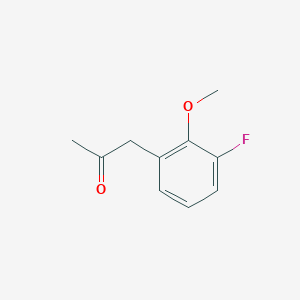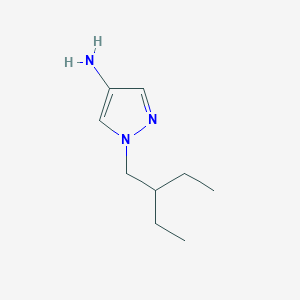![molecular formula C10H17F3N2O5S B13541853 (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a butanoic acid moiety, combined with trifluoroacetic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino Acid Backbone: The initial step involves the synthesis of the amino acid backbone through a series of reactions, including amination and protection of functional groups.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the protected amino acid.
Coupling with Trifluoroacetic Acid: The final step involves the coupling of the synthesized intermediate with trifluoroacetic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to natural amino acids makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions allows for the efficient synthesis of various products.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, its structural features allow it to participate in signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-[2-(methylsulfanyl)phenyl]ethan-1-ol: This compound shares the methylsulfanyl group but differs in its overall structure and functional groups.
2-Hydroxy-2-methylpropiophenone: Although structurally different, this compound also contains a methyl group and is used in similar chemical reactions.
2-Thiophenemethylamine: This compound contains a thiophene ring and an amino group, making it chemically similar in some aspects.
Uniqueness
What sets (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid apart from similar compounds is its combination of functional groups, which allows for a broader range of chemical reactions and biological interactions. Its trifluoroacetic acid component also enhances its stability and reactivity in various applications.
Propiedades
Fórmula molecular |
C10H17F3N2O5S |
|---|---|
Peso molecular |
334.31 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O3S.C2HF3O2/c1-5(9)7(11)10-6(8(12)13)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m0./s1 |
Clave InChI |
OWNGUDLABURLFC-GEMLJDPKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC(CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

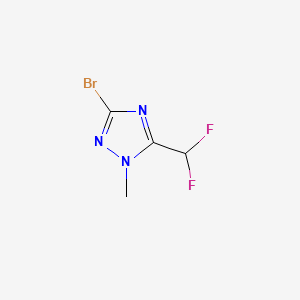
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
